molecular formula C16H16N4O2 B105790 1,4-Dinicotinoylpiperazine CAS No. 17433-19-1

1,4-Dinicotinoylpiperazine

Cat. No. B105790
CAS RN: 17433-19-1
M. Wt: 296.32 g/mol
InChI Key: DZUBOXRMAQRSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dinicotinoylpiperazine is a chemical compound with the molecular formula C16H16N4O2 and a molecular weight of 296.330 . It is also known by other synonyms such as (Piperazine-1,4-diyl)bis[(pyridin-3-yl)methanone] and Methanone, 1,1’-(1,4-piperazinediyl)bis[1-(3-pyridinyl)- .


Synthesis Analysis

The synthesis of 1,4-Dinicotinoylpiperazine and similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

1,4-Dinicotinoylpiperazine contains a total of 40 bonds, including 24 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 tertiary amides (aromatic), and 2 Pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dinicotinoylpiperazine include a molecular formula of C16H16N4O2, a molecular weight of 296.330, and an InChI Key of DZUBOXRMAQRSPL-UHFFFAOYSA-N .

properties

IUPAC Name

[4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15(13-3-1-5-17-11-13)19-7-9-20(10-8-19)16(22)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUBOXRMAQRSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169817
Record name 1,4-Dinicotinoylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dinicotinoylpiperazine

CAS RN

17433-19-1
Record name 1,1′-(1,4-Piperazinediyl)bis[1-(3-pyridinyl)methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17433-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dinicotinoylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017433191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dinicotinoylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dinicotinoylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N,N'-Bis(nicotinoyl)piperazine (Example 34) was prepared by a procedure adapted from the one reported by Badgett et al. (J. Am. Chem. Soc., Vol. 67, pages 1135-1138 (1945)). Thus, thionyl chloride (71.4 g, 0.600 mole) was added dropwise to a cold stirred mixture of 73.9 g (0.600 mole) of nicotinic acid, 94.9 g (1.20 moles) of pyridine and 196 ml of toluene. After the reaction mixture was gradually heated to 90° C. and maintained at this temperature for 1-2 hr, 25.8 g (0.300 mole) of piperazine dissolved in 120 ml of hot toluene was dispensed gradually into the reaction mixture from a dropping funnel in which the solution was maintained hot by circulating steam or hot water through the funnel's jacket. The stirred mixture was maintained at 90° C. for a additional 1-2 hr, after which it was poured into 500 ml of ice water and the pH adjusted to 9.0 with sodium carbonate. The resulting suspension was extracted with a total of 950 mml of chloroform, the chloroform extract dried over anhydrous magnesium sulfate, the drying agent was removed, the filtered solution decolorized by boiling with charcoal and the charcoal removed by filtration through Celite. The filtrate was reduced in volume to 400 ml whereupon crystallization ensued, yielding the product with properties indicated in Table 1. As indicated in the tabulation, Ross (J. Med. Chem., Vol. 10. pages 257-259 (1967)) reported the preparation of this compound by a different procedure without recording the yield. The present method produced 42.2% of analytical grade product.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step Two
Quantity
73.9 g
Type
reactant
Reaction Step Three
Quantity
94.9 g
Type
reactant
Reaction Step Three
Quantity
196 mL
Type
solvent
Reaction Step Three
Quantity
25.8 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.